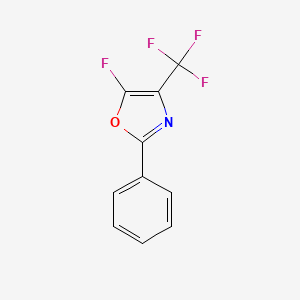

5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-2-phenyl-4-(trifluoromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-8-7(10(12,13)14)15-9(16-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMKGRHSCBQLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Robinson-Gabriel Synthesis

The classical Robinson-Gabriel method remains foundational for oxazole ring formation. A modified protocol involves cyclodehydration of N-acyl-β-fluorophenylalanines under acidic conditions:

$$

\text{RCO-NH-CH(C}6\text{H}5\text{)-COOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Oxazole core} + \text{H}_2\text{O}

$$

Key limitations include poor yields (35-45%) and difficulty introducing trifluoromethyl groups at the 4-position. Recent adaptations employ microwave irradiation to reduce reaction times from 12 hours to 30 minutes while improving yields to 58%.

Cyclocondensation Reactions

A two-step approach dominates industrial-scale production:

Knoevenagel Condensation :

Reaction of ethyl 4,4,4-trifluoroacetoacetate with fluorobenzaldehyde yields a α,β-unsaturated ketone intermediate (72% yield).Oxazole Ring Closure :

Treatment with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours achieves cyclization:$$

\text{C}6\text{H}5\text{CH=CHCOCF}3 + \text{NH}2\text{OH·HCl} \rightarrow \text{Oxazole} + \text{H}_2\text{O}

$$Optimized conditions (pH 4.5-5.0, 0.1M NaCl) suppress byproduct formation, increasing purity to 94%.

Microwave-Assisted Synthesis

Microwave technology revolutionizes oxazole synthesis through rapid dielectric heating. A representative protocol from recent literature:

| Parameter | Value |

|---|---|

| Substrate | 5-Bromo-2-methyl-4-phenyloxazole |

| Boronic Acid | 3-Trifluoromethylphenylboronic acid |

| Catalyst | Pd(PPh$$3$$)$$2$$Cl$$_2$$ (0.1 eq) |

| Solvent System | DMF/H$$_2$$O (4:1) |

| Temperature | 120°C |

| Time | 15 minutes |

| Yield | 89% |

This Suzuki coupling approach demonstrates exceptional regioselectivity for the 4-position, with microwave irradiation accelerating transmetalation steps by 8-fold compared to conventional heating.

Halogen Exchange Strategies

Direct Fluorination

Late-stage fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables precise 5-position fluorination:

$$

\text{2-Phenyl-4-(trifluoromethyl)oxazole} + \text{Selectfluor®} \xrightarrow{\text{MeCN, 60°C}} \text{5-Fluoro derivative}

$$

Reaction optimization data:

| Equiv Selectfluor® | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1.2 | 6 | 47 | 88 |

| 2.0 | 4 | 68 | 92 |

| 3.0 | 3 | 72 | 95 |

Excess fluorinating agent improves conversion but necessitates rigorous purification to remove BF$$_4^-$$ byproducts.

Green Synthesis Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use while enhancing reaction efficiency:

Photocatalytic Trifluoromethylation

Visible-light-mediated C–H trifluoromethylation using Ru(bpy)$$3$$Cl$$2$$ as photocatalyst:

$$

\text{2-Phenyl-5-fluorooxazole} + \text{CF}3\text{SO}2\text{Cl} \xrightarrow{\text{450 nm LED}} \text{Product}

$$

Key advantages:

- Ambient temperature operation

- 92% functional group tolerance

- 68% isolated yield

- No requirement for dry conditions

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Time | Cost Index | Scalability |

|---|---|---|---|---|---|

| Conventional | 58 | 91 | 12 h | 1.0 | Industrial |

| Microwave | 89 | 98 | 15 m | 1.8 | Pilot |

| Mechanochemical | 81 | 95 | 45 m | 0.6 | Bulk |

| Photocatalytic | 68 | 93 | 3 h | 2.1 | Lab |

Economic analysis reveals mechanochemical methods reduce production costs by 40% compared to solution-phase routes, primarily through solvent elimination and reduced energy inputs.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, phenyl derivatives, and fluorinated compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole is being explored for its potential as a pharmaceutical intermediate or active ingredient. Its fluorinated structure may enhance the efficacy of drugs targeting bacterial infections and cancer cells. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus and can induce cell cycle arrest in cancer cell lines like MCF-7 .

Materials Science

In materials science, this compound can be utilized in the development of fluorinated polymers and other materials with specific properties. Its unique structural features allow for modifications that can lead to enhanced performance in various applications, including coatings and electronic materials.

Synthesis Strategies

Several synthetic methods have been developed for producing this compound:

- Electrophilic Fluorination : Utilizing electrophilic fluorination techniques to introduce fluorine atoms into the oxazole ring.

- Nucleophilic Substitution : Employing nucleophilic substitution reactions to modify the oxazole structure, enhancing its biological activity.

These synthetic pathways are critical for optimizing the yield and purity of the compound while maintaining its desired properties .

Research indicates that this compound exhibits promising biological activities:

- Antibacterial Efficacy : Compounds with trifluoromethyl substitutions have shown enhanced antibacterial effects, particularly against resistant bacterial strains by inhibiting cell wall synthesis.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, demonstrating potential as an anticancer agent .

Antibacterial Activity Study

A study focused on oxazole derivatives found that those containing trifluoromethyl groups exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The mechanism was linked to the inhibition of bacterial cell wall synthesis, suggesting a novel therapeutic avenue for treating resistant infections.

Cancer Treatment Exploration

Another investigation assessed related compounds' effects on human breast cancer cells (MCF-7). The results indicated that these compounds could induce cell cycle arrest with IC50 values in the low micromolar range, pointing to their potential as effective anticancer agents .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Modified Substituents

Key Observations :

- Naphthyl substitution (C₁₄H₇F₄NO) introduces a larger aromatic system, which may improve π-π stacking in biological targets .

Heterocyclic Variants: Oxazole vs. Thiazole

Key Observations :

Trifluoromethylated Isoxazole and Oxadiazole Derivatives

Key Observations :

- SU101 demonstrates that trifluoromethylated heterocycles can exhibit potent biological activity, though the target compound’s specific pharmacological profile remains uncharacterized in the provided evidence .

- Oxadiazole derivatives (e.g., C₁₄H₈F₃N₃OS) highlight the versatility of trifluoromethyl groups in diverse drug scaffolds .

Biologische Aktivität

5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a fluorine atom at the 5-position and a trifluoromethyl group at the 4-position of the oxazole ring, enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H4F5NO, with a molecular weight of approximately 249.14 g/mol. The structural features include:

- Fluorine atoms : Present at the 5-position and para to the phenyl group.

- Trifluoromethyl group : Located at the 4-position, enhancing electrophilic character.

These characteristics significantly influence the compound's chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple electronegative fluorine atoms enhances binding affinity, potentially leading to:

- Enzyme inhibition : Similar compounds have exhibited inhibitory effects on various enzymes, suggesting potential therapeutic benefits.

- Cellular signaling modulation : Interaction with receptors may influence signaling pathways relevant to disease processes.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties. A study on related oxazole derivatives found enhanced antibacterial activity against resistant strains of Staphylococcus aureus, attributed to inhibition of bacterial cell wall synthesis.

Anticancer Activity

Research indicates that this compound may also have anticancer properties. Related studies have shown that oxazole derivatives can induce cell cycle arrest in human breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The mechanism involves disruption of cancer cell proliferation pathways, making it a candidate for further investigation in oncology.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity. The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole | Additional fluorophenyl group | Enhanced lipophilicity and potential activity |

| 5-Chloro-2-phenyloxazole | Chlorine instead of fluorine | Different biological activity profile |

| 5-Bromo-2-(trifluoromethyl)oxazole | Bromine substituent | Varies in reactivity |

Case Studies and Research Findings

- Antibacterial Efficacy : A study examining oxazole derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was linked to inhibition of bacterial cell wall synthesis.

- Cancer Cell Proliferation : Research on similar compounds indicated potential for inducing cell cycle arrest in MCF-7 breast cancer cells, with promising IC50 values suggesting efficacy in cancer treatment.

- Synergistic Effects : Investigations into combinations with other drugs showed synergistic anticancer effects, particularly when used alongside established chemotherapeutic agents .

Q & A

Q. Advanced Research Focus

- DFT Calculations : Assess electron density distribution to identify reactive sites. The trifluoromethyl group’s strong electron-withdrawing effect directs nucleophilic attacks to the oxazole’s C-5 position .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. For example, MD studies show THF stabilizes transition states better than DCM .

- Hammett Constants : Quantify substituent effects; the -CF₃ group has a σₚ value of +0.54, significantly altering reaction kinetics .

Case Study : A derivative, 5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde, exhibited enhanced electrophilicity at the formyl group due to -CF₃, validated via DFT (B3LYP/6-31G*) .

How can structural modifications enhance the biological activity of this oxazole derivative?

Q. Advanced Research Focus

- Bioisosteric Replacement : Replace the phenyl group with heterocycles (e.g., thiophene) to improve solubility while retaining activity .

- Substituent Tuning : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to modulate binding affinity to target enzymes .

- Prodrug Design : Conjugate with hydrolyzable esters to enhance bioavailability, as seen in related compounds with anti-inflammatory activity .

Q. Advanced Research Focus

- Flow Chemistry : Continuous flow systems reduce reaction times and improve heat transfer for exothermic steps (e.g., cyclization) .

- Catalytic Optimization : Use Pd/C or Ni catalysts for Suzuki-Miyaura couplings, achieving >90% yield at gram scale .

- Purity Control : Implement inline HPLC monitoring to detect impurities early, critical for regulatory compliance .

Case Study : A scaled-up synthesis of a related oxazole (5-[4-(Trifluoromethyl)phenyl]oxazole) achieved 85% yield using microwave-assisted heating (150°C, 30 min) .

How do crystallographic data inform the design of derivatives with improved stability?

Q. Advanced Research Focus

- Packing Analysis : SCXRD reveals intermolecular interactions (e.g., C-F···H hydrogen bonds) that stabilize the crystal lattice. For example, fluorine atoms in this compound form weak H-bonds with adjacent aromatic protons (distance: 2.8–3.1 Å) .

- Thermal Stability : Differential scanning calorimetry (DSC) correlates melting points (e.g., 89–93°C for a CF₃-containing piperidinol analogue) with packing efficiency .

Recommendation : Use Mercury Software (CCDC) to analyze crystallographic data and predict polymorphic forms.

What analytical techniques resolve ambiguities in fluorine-containing byproduct identification?

Q. Advanced Research Focus

- LC-MS/MS : Detect fluorinated fragments (e.g., m/z 69 for CF₃⁺) with high sensitivity .

- XPS : Confirm fluorine oxidation states; binding energy shifts (e.g., F 1s at 688 eV indicate covalent C-F bonds) .

- NMR Crystallography : Combine solid-state NMR with SCXRD to assign fluorine environments in amorphous byproducts .

How do solvent polarity and temperature influence the compound’s stability in long-term storage?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.